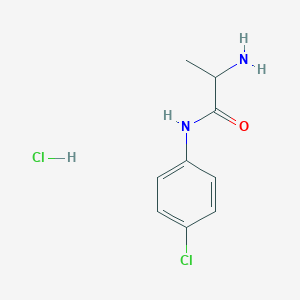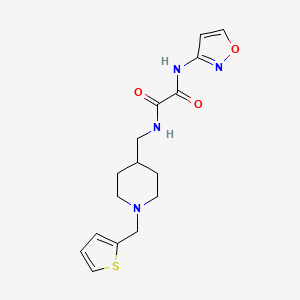
N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to be an oxalamide derivative with isoxazole and thiophene rings. Oxalamides are a class of compounds characterized by a C2H2N2O2 skeleton. This particular compound has an isoxazole ring (a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen) and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom).
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate isoxazole and thiophene derivatives, possibly through a series of condensation reactions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves an oxalamide group (a functional group involving a carbonyl group flanked by amide groups) attached to an isoxazole ring and a thiophene ring. The exact structure would depend on the specific locations of these attachments.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole and thiophene rings, as well as the oxalamide group. The electron-rich nature of these rings could make them susceptible to electrophilic attack.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its constituent groups. For example, the presence of the polar oxalamide group could influence its solubility in various solvents.Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism
Compounds with similar structural features to N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have been explored for their role in modulating feeding behavior, arousal, stress, and drug abuse through orexin receptor antagonism. For example, the effects of selective and dual orexin receptor antagonists were evaluated in models of binge eating, highlighting the role of orexin-1 receptor mechanisms in compulsive food intake, which suggests potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Cannabinoid Receptor Interaction
Another area of application involves the interaction with cannabinoid receptors. Pyrazole derivatives, structurally similar to the given compound, have been studied for their antagonistic activity on brain cannabinoid CB1 receptors. These studies contribute to understanding the structural requirements for potent and selective antagonistic activity, offering insights into designing compounds that could potentially antagonize the harmful effects of cannabinoids and serve as pharmacological probes (Lan et al., 1999).
Antibacterial and Antifungal Activity
Research into N-substituted derivatives of similar compounds has revealed moderate to significant antibacterial and antifungal activities. These findings underscore the potential of such molecules in developing new antimicrobial agents (Khalid et al., 2016).
Cyclooxygenase 2 Inhibition
Oxazine derivatives, which share some functional similarities with the compound , have been identified as potent and selective inhibitors of cyclooxygenase 2 (COX2), demonstrating the significance of these derivatives in developing anti-inflammatory therapies. This research highlights the therapeutic potential of structurally related compounds in treating inflammation without the side effects associated with non-selective COX inhibition (Srinivas et al., 2015).
Antiviral Properties
The compound's structural framework suggests potential applications in antiviral research. For instance, studies on derivatives targeting human rhinovirus 3C protease have demonstrated potent in vitro antiviral activity, offering a pathway to developing effective treatments for viral infections (Patick et al., 2005).
Anti-Tumor Activity
Additionally, derivatives incorporating the thiophene moiety, similar to the compound of interest, have shown promising anti-tumor activities in cell line studies, suggesting potential applications in developing novel anticancer agents (Gomha et al., 2016).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s difficult to provide detailed information on potential hazards.
Zukünftige Richtungen
The study and application of this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be a candidate for further research and development.
Eigenschaften
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c21-15(16(22)18-14-5-8-23-19-14)17-10-12-3-6-20(7-4-12)11-13-2-1-9-24-13/h1-2,5,8-9,12H,3-4,6-7,10-11H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAHMINTEJOBEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

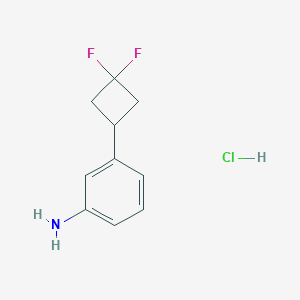
![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)
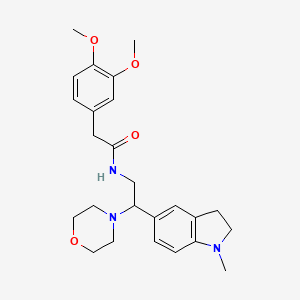
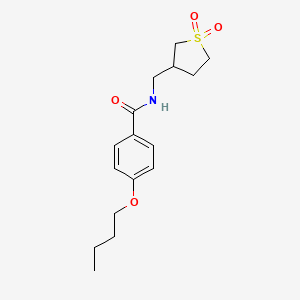
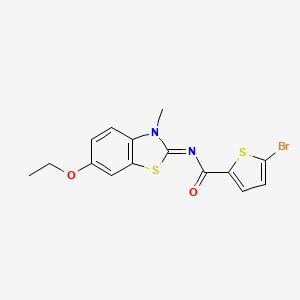
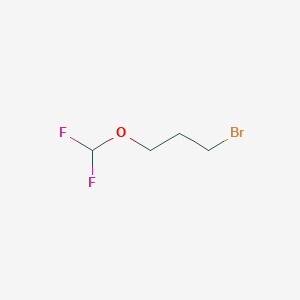
![8-Oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2772808.png)
![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)
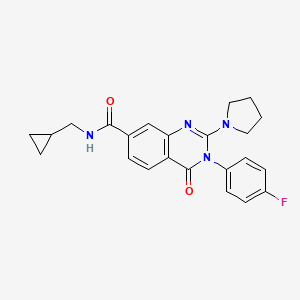
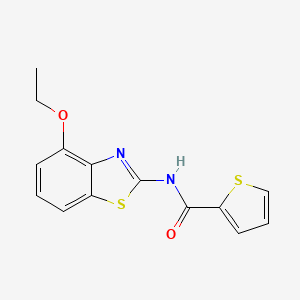
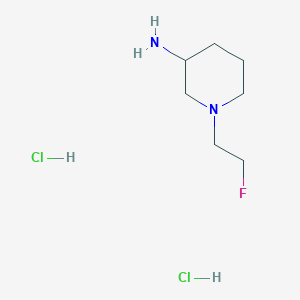
![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)
